Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Benzyl 4-(cyclohex-3-en-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl 4-(3-cyclohexen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 326.16304257 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research in this area often involves synthesizing novel compounds with potential biological activities. For instance, a study by Deohate and Palaspagar (2020) detailed the synthesis of pyrimidine-linked pyrazole heterocyclics, which were then evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Another example is the work by Mohan et al. (2014), where a novel pyrimidine derivative was synthesized and screened for in vitro antioxidant activity and in vivo radioprotective properties (Mohan et al., 2014).
Potential Biological Activities
Several studies have focused on the potential biological activities of these compounds. For example, the synthesis and characterization of ethyl 4-(4-(benzyloxy) phenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydro pyrimidine-5-carboxylate revealed its antioxidant and radioprotective activities, indicating a promising avenue for further research into protective agents against oxidative stress (Mohan et al., 2014). Additionally, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities, identifying several compounds with moderate efficacy, suggesting potential therapeutic applications (Tozkoparan et al., 1999).
Environmental Applications
Research into the environmental applications of these compounds includes the study by Ashassi-Sorkhabi et al. (2005), which investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. The results highlighted the potential of these compounds to provide effective corrosion protection, which could have significant implications for industrial applications (Ashassi-Sorkhabi et al., 2005).
Properties
IUPAC Name |
benzyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-16(18(22)24-12-14-8-4-2-5-9-14)17(21-19(23)20-13)15-10-6-3-7-11-15/h2-6,8-9,15,17H,7,10-12H2,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWQSNPHPQQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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